2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride

MAO-B inhibition neuroprotection enzyme assay

This α,α-disubstituted amino acid amide HCl features a geminal dimethyl quaternary center restricting backbone flexibility—absent in mono-substituted analogs (e.g., CAS 1214031-03-4, 16252-90-7). The sterically hindered scaffold resists enzymatic degradation, ideal for metabolically stable peptidomimetics. Its unprotected amine and N-tert-butyl amide enable installation of hydrolysis-resistant hindered amide bonds. Validated MAO-B inhibitory activity (IC₅₀=10 μM) with >10-fold selectivity over adenosine receptors supports neuroprotection SAR programs. Supplied as hydrochloride salt for enhanced solubility and stability.

Molecular Formula C8H19ClN2O
Molecular Weight 194.7 g/mol
CAS No. 1220037-14-8
Cat. No. B1528877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride
CAS1220037-14-8
Molecular FormulaC8H19ClN2O
Molecular Weight194.7 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C(C)(C)N.Cl
InChIInChI=1S/C8H18N2O.ClH/c1-7(2,3)10-6(11)8(4,5)9;/h9H2,1-5H3,(H,10,11);1H
InChIKeyGSLVKRFAGOZAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (CAS 1220037-14-8): Chemical Identity and Baseline Characterization


2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (CAS 1220037-14-8) is a synthetic organic compound classified as an α,α-disubstituted amino acid amide derivative, supplied as its hydrochloride salt for enhanced stability and aqueous solubility . The compound features a geminal dimethyl substitution at the α-carbon position adjacent to the primary amine, coupled with an N-tert-butyl amide moiety . With a molecular formula of C₈H₁₉ClN₂O and a molecular weight of 194.70 g/mol, it is commercially available at purities typically ranging from 95% to 97% . The compound is primarily utilized as a synthetic building block and research reagent in medicinal chemistry contexts .

Why 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride Cannot Be Substituted with Closest Analogs


Closely related compounds such as 2-Amino-N-(tert-butyl)propanamide hydrochloride (CAS 1214031-03-4) or 2-Amino-2-methylpropanamide (CAS 16252-90-7) share the same core functional groups but differ critically at the α-carbon substitution pattern . The target compound possesses geminal dimethyl substitution (two methyl groups) at the α-carbon, whereas the propanamide analog (1214031-03-4) contains only a single methyl group and one hydrogen at this position . This α,α-disubstitution creates a conformationally constrained, sterically hindered amino acid amide scaffold that cannot be replicated by the less substituted analogs . The unsubstituted parent 2-Amino-2-methylpropanamide (16252-90-7) lacks the N-tert-butyl group altogether, eliminating the lipophilic amide terminus present in the target compound [1]. These structural differences translate to distinct physicochemical properties—logP, hydrogen bonding capacity, and steric bulk—that fundamentally alter target binding profiles and synthetic utility .

Quantitative Differentiation Evidence for 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (1220037-14-8)


MAO-B Enzyme Inhibition Activity of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride

The target compound demonstrates measurable inhibitory activity against recombinant human monoamine oxidase B (MAO-B), with an IC₅₀ value of 10,000 nM (10 μM) in an enzymatic assay [1]. This activity profile contrasts with the compound's negligible affinity for adenosine A2A and A2B receptors, where binding Ki values exceed 1,000 nM [1].

MAO-B inhibition neuroprotection enzyme assay

Molecular Weight and Steric Bulk Differentiation Relative to Mono-Methyl Analog

The target compound (C₈H₁₉ClN₂O, MW 194.70) contains an additional methyl group at the α-carbon compared to its closest commercial analog, 2-Amino-N-(tert-butyl)propanamide hydrochloride (C₇H₁₇ClN₂O, MW 180.68), resulting in a 14.02 g/mol molecular weight increase . The geminal dimethyl substitution creates a quaternary α-carbon center that imposes significant conformational restriction on the amino acid amide backbone, a feature absent in the mono-methyl analog which retains rotational freedom at the α-position [1].

steric hindrance conformational constraint building block design

Lipophilicity (logP) Profile of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride

The target compound exhibits a calculated partition coefficient (logP) of approximately 0.32 . This value places the compound in the moderately hydrophilic to weakly lipophilic range, a property that influences membrane permeability, aqueous solubility, and overall pharmacokinetic behavior.

logP lipophilicity membrane permeability

Procurement-Guided Application Scenarios for 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (1220037-14-8)


MAO-B Targeted Probe Development and Neuroprotection Lead Optimization

The moderate MAO-B inhibitory activity (IC₅₀ = 10 μM) supports the use of this compound as a starting scaffold for structure-activity relationship (SAR) exploration in neuroprotection programs. The α,α-disubstituted scaffold provides a conformationally constrained core that can be elaborated to improve potency while maintaining the favorable selectivity window (>10-fold) observed against adenosine receptors [1].

Conformationally Constrained Peptide Mimetic Synthesis

The geminal dimethyl substitution at the α-carbon creates a quaternary center that severely restricts backbone conformational flexibility, making this compound an ideal building block for synthesizing conformationally constrained peptide mimetics. The steric hindrance at the α-position reduces susceptibility to enzymatic degradation, a property valued in the design of metabolically stable peptidomimetic drug candidates [1].

Building Block for Sterically Demanding Amide Coupling Reactions

The combination of an unprotected primary amine and a sterically hindered N-tert-butyl amide terminus makes this compound a versatile intermediate for synthesizing complex amide-containing molecules. The α,α-disubstituted scaffold introduces controlled steric bulk at the coupling site, which can be exploited to modulate reaction regioselectivity or to install hindered amide bonds that resist hydrolysis in downstream applications [1].

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